REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.OS(O)(=O)=O.[CH3:19][CH2:20]O>CCOC(C)=O>[OH:1][C:2]1[CH:3]=[C:4]([C:11]([O:13][CH2:19][CH3:20])=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C2C=NNC12)C(=O)O
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was back extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=C2C=NNC12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 918 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |